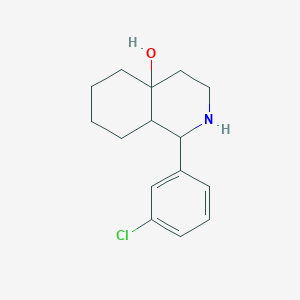

1-(3-Chlorophenyl)octahydroisoquinolin-4a(2H)-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-Chlorophenyl)octahydroisoquinolin-4a(2H)-ol" is not directly mentioned in the provided papers. However, the papers discuss related compounds with chlorophenyl groups and isoquinoline structures, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the first paper describes the synthesis of a novel compound with a chlorophenyl group and a piperidinyl moiety attached to a quinolinone structure, which shares some structural similarities with the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves Michael addition reactions, as described in the first paper, where a secondary amine is added to an α, β-unsaturated carbonyl compound . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions. The third paper discusses a palladium-catalyzed amination of chloroisoquinolines, which could be relevant for introducing amine groups into similar isoquinoline structures .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of related compounds, revealing interactions such as C-H⋯O, C-C⋯Cl, and C-H⋯C . These interactions could also be present in "this compound" and contribute to its stability and conformation. The second paper discusses the presence of chiral centers and weak interactions that can influence crystal packing, which might be applicable to the compound of interest if it possesses chiral centers .

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "this compound," but they do provide insights into the reactivity of chlorophenyl and isoquinoline compounds. For example, the first paper uses natural bond orbital analysis to study the stability and charge delocalization in the molecule, which could be relevant for understanding the reactivity of similar compounds . The third paper's discussion of Buchwald amination reactions could also inform potential chemical reactions involving the compound of interest .

Physical and Chemical Properties Analysis

The first paper provides a comprehensive analysis of the physical and chemical properties of a related compound, including spectroscopic and quantum chemical studies. Theoretical calculations such as density functional theory (DFT) are used to predict vibrational wavenumbers, NMR chemical shifts, and electronic absorption spectra, which show good agreement with experimental data . These methods could be applied to "this compound" to predict its properties. Additionally, thermodynamic properties are investigated using theoretical calculations, which could be relevant for understanding the stability and reactivity of the compound .

Scientific Research Applications

Chemical Synthesis and Catalysis

- The compound is used in microwave-accelerated chemical reactions, particularly in palladium-catalyzed amination of chloroisoquinolines. This process is efficient for synthesizing new isoquinoline derivatives, exemplified by the work of Prabakaran, Manivel, and Khan (2010) in producing various heterocyclic amines with good yields (Prabakaran, Manivel, & Khan, 2010).

Material Science and Spectroscopy

- Research by Fatma et al. (2017) demonstrates the use of chlorophenyl isoquinoline derivatives in material science, specifically in the study of molecular geometry, electrostatic potential, and vibrational analysis, using density functional theory (DFT) (Fatma, Bishnoi, Verma, Singh, & Srivastava, 2017).

- Irfan et al. (2020) explored the optoelectronic and charge transport properties of hydroquinoline derivatives, indicating potential applications in multifunctional materials (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Biological and Pharmaceutical Research

- The synthesis of quinazoline derivatives, which include chlorophenyl groups, has been explored for potential antimicrobial applications. Desai, Shihora, and Moradia (2007) demonstrated that these compounds show promise in this field (Desai, Shihora, & Moradia, 2007).

- Papoyan et al. (2011) synthesized new chlorophenyl morpholin derivatives, evaluating them for anticonvulsive and n-cholinolytic activities, highlighting another potential pharmaceutical application (Papoyan, Gasparyan, Paronikyan, Tatevosyan, Avakimyan, Panosyan, & Gevorgyan, 2011).

Computational Chemistry

- Computational studies, like those by Singh, Sindhu, and Khurana (2015), utilize chloroquinoline derivatives to investigate photophysical properties, which can have implications in various scientific and technological domains (Singh, Sindhu, & Khurana, 2015).

properties

IUPAC Name |

1-(3-chlorophenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c16-12-5-3-4-11(10-12)14-13-6-1-2-7-15(13,18)8-9-17-14/h3-5,10,13-14,17-18H,1-2,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHROWNMYDANFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CCNC(C2C1)C3=CC(=CC=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide](/img/structure/B3001536.png)

![Methyl 9-oxa-1-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B3001537.png)

![2,4-dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B3001538.png)

![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)